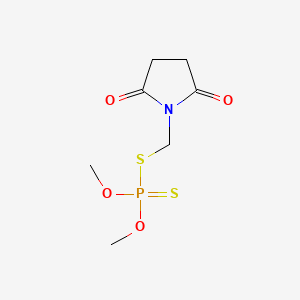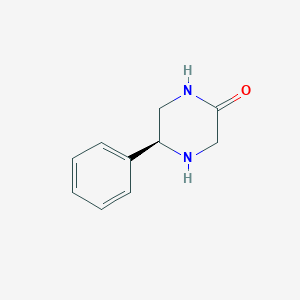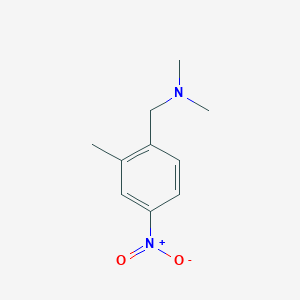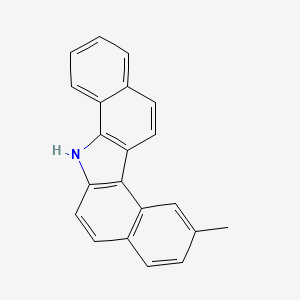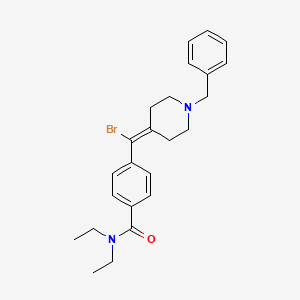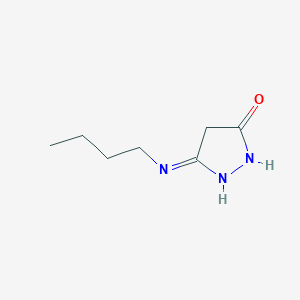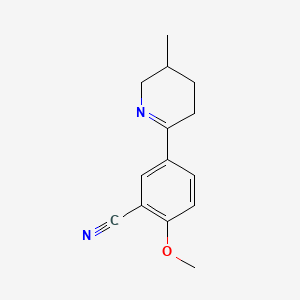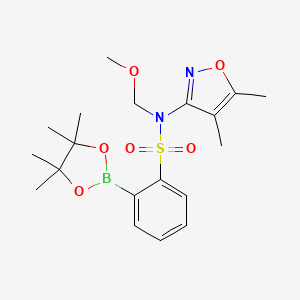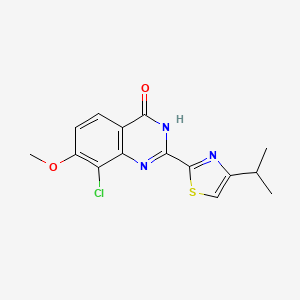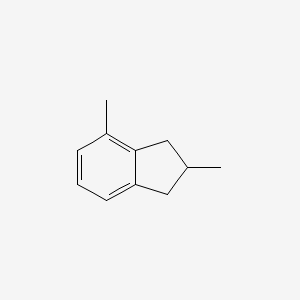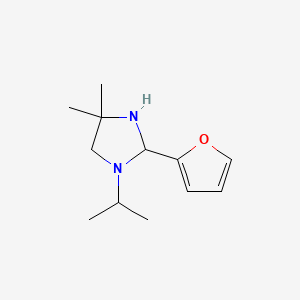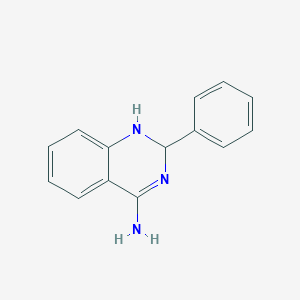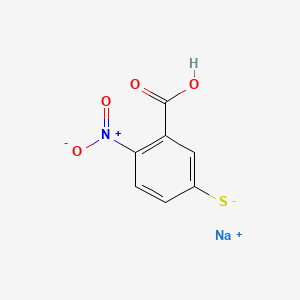
Sodium 3-mercapto-6-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Mercapto-2-nitrobenzoic acid sodium salt is an organic compound belonging to the class of nitrobenzoic acids and derivatives. It consists of a benzene ring bearing both a carboxylic acid group and a nitro group on two different ring carbon atoms. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Mercapto-2-nitrobenzoic acid sodium salt typically involves the nitration of methyl benzoate followed by hydrolysis. The procedure includes the following steps :
Nitration: Methyl benzoate is nitrated using a mixture of concentrated nitric acid and sulfuric acid to form methyl m-nitrobenzoate.
Hydrolysis: The methyl m-nitrobenzoate is then hydrolyzed using sodium hydroxide to yield m-nitrobenzoic acid.
Thiol Addition: The m-nitrobenzoic acid is reacted with thiol reagents to introduce the mercapto group, forming 5-Mercapto-2-nitrobenzoic acid.
Neutralization: The final step involves neutralizing the acid with sodium hydroxide to obtain the sodium salt form.
Industrial Production Methods
Industrial production of 5-Mercapto-2-nitrobenzoic acid sodium salt follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
5-Mercapto-2-nitrobenzoic acid sodium salt undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The nitro group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Aminobenzoic acids.
Substitution: Various substituted benzoic acids depending on the reagents used.
Aplicaciones Científicas De Investigación
5-Mercapto-2-nitrobenzoic acid sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in biochemical assays to measure thiol groups in proteins and other biomolecules.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-Mercapto-2-nitrobenzoic acid sodium salt involves its interaction with thiol groups in proteins and enzymes. The compound can form disulfide bonds with cysteine residues, leading to the modification of protein structure and function. This interaction is crucial in its antibacterial activity, where it disrupts bacterial cell walls and inhibits essential enzymes .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-5-nitrobenzoic acid
- 5-Chloro-2-fluoro-3-nitrobenzoic acid
- 2-Fluoro-5-nitrobenzoic acid
- 5-Chloro-2-nitrobenzoic acid
- 5-Methoxy-2-nitrobenzoic acid
- 2-Hydroxy-5-nitrobenzoic acid
- 5-Methyl-2-nitrobenzoic acid
- 5-Amino-2-nitrobenzoic acid
Uniqueness
5-Mercapto-2-nitrobenzoic acid sodium salt is unique due to its mercapto group, which allows it to form disulfide bonds and interact with thiol groups in proteins. This property makes it particularly useful in biochemical assays and as an antibacterial agent .
Propiedades
Número CAS |
63467-78-7 |
|---|---|
Fórmula molecular |
C7H4NNaO4S |
Peso molecular |
221.17 g/mol |
Nombre IUPAC |
sodium;3-carboxy-4-nitrobenzenethiolate |
InChI |
InChI=1S/C7H5NO4S.Na/c9-7(10)5-3-4(13)1-2-6(5)8(11)12;/h1-3,13H,(H,9,10);/q;+1/p-1 |
Clave InChI |
NJDXUHBDSYEROF-UHFFFAOYSA-M |
SMILES canónico |
C1=CC(=C(C=C1[S-])C(=O)O)[N+](=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



